Mercury(I) chromate

Overview

Description

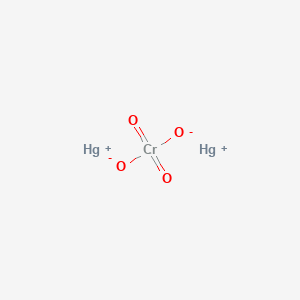

Mercury(I) chromate is a chemical compound with the formula Hg₂CrO₄ . It is a compound of mercury, chromium, and oxygen .

Molecular Structure Analysis

The molecular structure of Mercury(I) chromate consists of two mercury ions, one chromium ion, and four oxygen ions . The chemical formula is Hg₂CrO₄ .Chemical Reactions Analysis

Mercury(I) compounds, including Mercury(I) chromate, often undergo disproportionation, producing black metallic mercury and mercury (II) compounds . For example, soluble chlorides, including hydrochloric acid, precipitate white mercury (I) chloride, also known as calomel .Physical And Chemical Properties Analysis

Mercury(I) chromate is a solid compound . The exact physical properties such as melting point, boiling point, density, and solubility in water are not available in the resources .Scientific Research Applications

Detection Techniques

- Gold nanoparticles (AuNPs) combined with mercury-specific-oligonucleotide-conjugated resonators (MSOIRs) have been developed to detect divalent mercury ions. This technique can quantify mercury ions with a high sensitivity and has potential applications in enhancing drinking water quality (Chu et al., 2018).

Mercury Isotope Geochemistry

- Mercury isotope geochemistry has emerged as an essential part of mercury science. Hg isotopes, due to their fractionation during specific environmental processes, can be used to trace sources and biogeochemical pathways of mercury (Yin et al., 2014).

Mercury Exposure and Bioavailability

- Studies have examined various forms of mercury exposure, focusing on methodological issues in estimating exposure, bioavailability, and absorption. Such research is crucial in understanding mercury's impact on public health (Gochfeld, 2003).

Electrochemical Mercury Analysis

- Electrochemical methods for mercury analysis in different samples have been critically evaluated, highlighting the advantages and limitations of various electrode materials and methods (Martín‐Yerga et al., 2013).

Mercury in Fault Zones

- Research on mercury and its isotopic composition in fault zones can be used to trace mercury anomalies, analyze mercury's migrated paths, and understand the role of fluid in seismogenesis. This research has significant implications for earthquake monitoring and detection of active faults (Zhang Le, 2015).

Mercury Removal Technologies

- Recent advances in mercury removal technology have been explored, focusing on the development of novel sorbents and techniques for mercury removal from flue gas and environmental sources (O'dowd et al., 2004).

Mercury Detection and Removal in Water

- DNA-functionalized hydrogels have been developed for simultaneous detection and removal of mercury from water. These hydrogels use a thymine-rich DNA for selective binding of Hg(2+) and can be used for environmental applications (Dave et al., 2010).

properties

IUPAC Name |

dioxido(dioxo)chromium;mercury(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXOHQQJZHMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHg2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158846 | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mercury(I) chromate | |

CAS RN |

13465-34-4 | |

| Record name | Mercury(I) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)

![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)